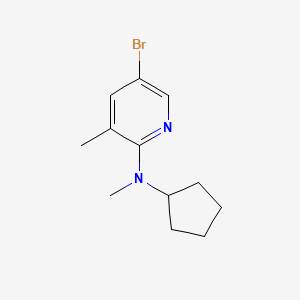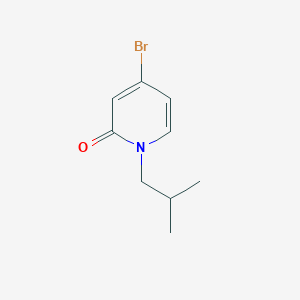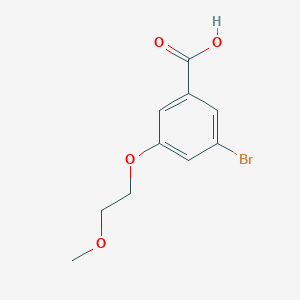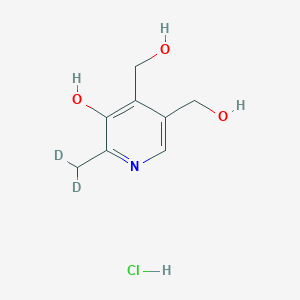
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Analysis
Pyridoxine-d2HCl, a deuterated form of vitamin B6, has been synthesized and analyzed for various applications. One study described the preparation of 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d2)-2-methylpyridine (pyridoxine-d2) and its conversion to other forms like pyridoxal, pyridoxamine, and their phosphates. These compounds, after acetylation, could be analyzed using gas chromatography and mass spectroscopy, indicating their potential in detailed biochemical analysis and research (Coburn, Lin, Schaltenbrand, & Mahuren, 1982).
Bioengineering and Microbial Fermentation
In bioengineering, pyridoxine-d2HCl is significant. A study on Bacillus subtilis demonstrated its use in converting 4-hydroxy-l-threonine to pyridoxine via a non-native pathway, highlighting its role in developing microbial fermentation processes for vitamin B6 synthesis. This research provides insights into pyridoxine biosynthesis and potential applications in biotechnology (Commichau et al., 2015).
Role in Serotonin Production
A study explored the effect of pyridoxine on serotonin levels, finding that it increases the production of 5-hydroxytryptophan in the rat brain, regardless of serotonin levels. This suggests pyridoxine's involvement in tryptophan metabolism and its potential application in studies related to neurotransmitter synthesis and regulation (Calderón-Guzmán et al., 2004).
Metal Ion Interaction Studies
Pyridoxine derivatives, including pyridoxine-d2HCl, have been studied for their interactions with metal ions. One research provided insights into the metal-binding sites in pyridoxine by synthesizing metal complexes and analyzing their spectra. This could have implications in understanding the molecular interactions of pyridoxine in various biological systems (Franklin & Richardson, 1980).
Drug Design and Antimycobacterial Research
Pyridoxine derivatives have been explored for their antimycobacterial activity. A study synthesized pyridoxine-based hydrazides and evaluated their activity against mycobacterial infections, contributing to the field of antimycobacterial drug design (Khaziev et al., 2018).
Mecanismo De Acción
Target of Action
Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is a form of Vitamin B6 . The primary targets of this compound are enzymes that are involved in various biochemical reactions, particularly those related to the metabolism of amino acids, neurotransmitters, and sphingolipids .
Mode of Action
The compound Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride is converted in the body to its active form, pyridoxal 5’-phosphate . This active form acts as a coenzyme in various enzymatic reactions. It plays a crucial role in the synthesis of neurotransmitters such as serotonin and norepinephrine, and in the metabolism of amino acids .
Biochemical Pathways
Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride affects several biochemical pathways. It is involved in the metabolism of amino acids, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .
Result of Action
The action of Pyridoxine-d2HCl (5-hydroxymethyl-d2) or 2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride results in the proper functioning of various biological systems within the body. It helps in the production of neurotransmitters, which are crucial for brain development and function. It also aids in the formation of red blood cells and the maintenance of skin health .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Pyridoxine-d2HCl (5-hydroxymethyl-d2) plays a crucial role in numerous biochemical reactions. It acts as a coenzyme in the metabolism of amino acids, lipids, and carbohydrates. The compound interacts with several enzymes, including pyridoxal kinase, which phosphorylates pyridoxine to form pyridoxal phosphate, the active form of vitamin B6. Pyridoxal phosphate is essential for the function of enzymes such as aminotransferases, which are involved in amino acid metabolism .
Cellular Effects
Pyridoxine-d2HCl (5-hydroxymethyl-d2) influences various cellular processes. It is involved in the synthesis of neurotransmitters like serotonin and dopamine, impacting cell signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors that regulate genes involved in cellular metabolism. Additionally, pyridoxine-d2HCl (5-hydroxymethyl-d2) plays a role in maintaining cellular homeostasis by participating in the synthesis of sphingolipids, which are crucial for cell membrane integrity .
Molecular Mechanism
At the molecular level, Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects through its active form, pyridoxal phosphate. This coenzyme forms Schiff base intermediates with amino groups of substrates, facilitating various enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in transamination, decarboxylation, and racemization reactions. It also influences gene expression by binding to nuclear receptors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridoxine-d2HCl (5-hydroxymethyl-d2) can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that Pyridoxine-d2HCl (5-hydroxymethyl-d2) maintains its biochemical activity over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of Pyridoxine-d2HCl (5-hydroxymethyl-d2) in animal models are dose-dependent. At low doses, the compound supports normal metabolic functions and promotes healthy growth and development. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies have shown that excessive intake of Pyridoxine-d2HCl (5-hydroxymethyl-d2) can lead to sensory neuropathy and liver damage in animal models .
Metabolic Pathways
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is involved in several metabolic pathways. It is converted to pyridoxal phosphate by pyridoxal kinase, which then participates in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. The compound also interacts with enzymes such as serine hydroxymethyltransferase and cystathionine β-synthase, which are involved in the metabolism of serine and homocysteine, respectively .
Transport and Distribution
Within cells and tissues, Pyridoxine-d2HCl (5-hydroxymethyl-d2) is transported and distributed by specific transporters and binding proteins. It is taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cell, the compound is distributed to various organelles, including the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
Pyridoxine-d2HCl (5-hydroxymethyl-d2) is localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also affect the targeting and activity of Pyridoxine-d2HCl (5-hydroxymethyl-d2) within the cell .
Propiedades
IUPAC Name |
2-(dideuteriomethyl)-4,5-bis(hydroxymethyl)pyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-CUOKRTIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)
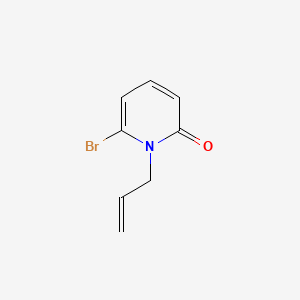
![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)

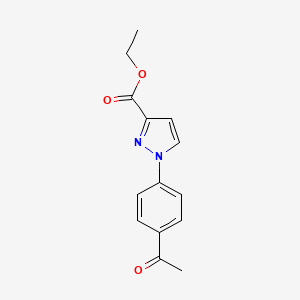

![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
